Methyl 4-bromo-2,6-difluorobenzoate
Overview
Description
Methyl 4-bromo-2,6-difluorobenzoate is a useful research compound. Its molecular formula is C8H5BrF2O2 and its molecular weight is 251.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Regioflexible Substitution of Difluorobenzene : Methyl 4-bromo-2,6-difluorobenzoate is derived from 2,6-difluorobenzoic acid, which can be prepared through a one-pot reaction involving direct metalation and carboxylation. The compound demonstrates the utility in the regioflexible substitution of difluorobenzene, showcasing the adaptability of organometallic methods in synthesis (Schlosser & Heiss, 2003).
Structural Analysis and Applications in Cosmetics and Food : Methyl 4-hydroxybenzoate, structurally related to this compound, has been studied for its antimicrobial properties. This compound, commonly known as methyl paraben, is used in cosmetics and food preservation. Its single crystal X-ray structure was analyzed, revealing extensive intermolecular hydrogen bonding and potential for further pharmaceutical applications (Sharfalddin et al., 2020).
Thermodynamics and Solubility Studies : The study of structure-property relationships in halogenbenzoic acids, including derivatives similar to this compound, provided insights into the thermodynamics of sublimation, fusion, vaporization, and solubility. These findings are crucial for understanding the behavior of halogenated benzoic acids in various conditions, which has implications for their use in pharmaceuticals and other applications (Zherikova et al., 2016).
Photoactive Derivatives and Crystallography : Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, a compound closely related to this compound, has been synthesized and structurally characterized. Its unique crystallographic properties, involving two distinct rotomers, highlight its potential in photoactive applications. The study of its behavior in crystalline and solution states can inform the development of materials with specific light-responsive properties (Sylvester & Benedict, 2021).
Mechanism of Action
Target of Action
It’s known that the compound is a type of ortho-fluoroazobenzene , which are often used in the development of photoactive materials . These materials can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism .
Mode of Action
Methyl 4-bromo-2,6-difluorobenzoate, as an ortho-fluoroazobenzene, is known to be photoactive . This means it can absorb light and undergo a structural change. Specifically, this class of photoswitch often exhibits extremely fast trans to cis isomerization, on the order of picoseconds .
Biochemical Pathways
Given its photoactive nature, it’s plausible that it could influence pathways related to light response and energy conversion .
Pharmacokinetics
Its physical properties such as density (17±01 g/cm3), boiling point (2761±400 °C at 760 mmHg), and melting point (41-43℃) have been reported .
Result of Action
It’s known that the compound is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Action Environment
It’s known that the compound’s photoactivity can be inhibited in a close-packed lattice, suggesting that physical constraints in the environment can impact its action .
Properties
IUPAC Name |
methyl 4-bromo-2,6-difluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXJLZRTTCGLNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649953 | |
Record name | Methyl 4-bromo-2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773134-11-5 | |
Record name | Methyl 4-bromo-2,6-difluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773134-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-bromo-2,6-difluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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